Didodecyl (4-nonylphenyl) phosphite

Description

Properties

Molecular Formula |

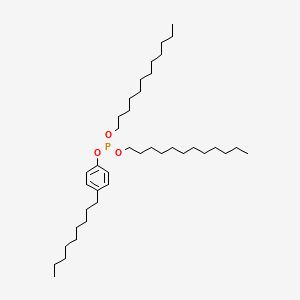

C39H73O3P |

|---|---|

Molecular Weight |

621.0 g/mol |

IUPAC Name |

didodecyl (4-nonylphenyl) phosphite |

InChI |

InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-29-36-40-43(41-37-30-27-24-21-19-17-14-11-8-5-2)42-39-34-32-38(33-35-39)31-28-25-22-15-12-9-6-3/h32-35H,4-31,36-37H2,1-3H3 |

InChI Key |

JQHGDTOIIVDQSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic method for this compound involves the esterification of phosphorous acid with didodecyl alcohol and 4-nonylphenol. The reaction proceeds as follows:

$$

\text{Phosphorous acid} + \text{Didodecyl alcohol} + \text{4-Nonylphenol} \rightarrow \text{this compound} + \text{Water}

$$

This process is a condensation reaction where water is eliminated as a by-product. The reaction typically requires heating under controlled conditions to drive the esterification to completion and to avoid side reactions.

Industrial Production Techniques

In industrial settings, the production of this compound is conducted on a large scale using continuous or batch esterification reactors. Key features of the industrial process include:

- Reactant Ratios: Precise molar ratios of phosphorous acid, didodecyl alcohol, and 4-nonylphenol are maintained to optimize yield.

- Catalysts: Acid catalysts or other esterification catalysts may be employed to accelerate the reaction rate and improve selectivity.

- Temperature Control: The reaction mixture is heated, often between 100°C and 200°C, to facilitate ester bond formation.

- Water Removal: Continuous removal of water by distillation or azeotropic methods helps shift the equilibrium toward product formation.

- Purification: The crude product undergoes purification steps such as vacuum distillation or solvent extraction to remove unreacted starting materials and impurities.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition |

|---|---|

| Temperature | 100°C to 200°C |

| Pressure | Atmospheric to reduced pressure for distillation |

| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid) or none |

| Reaction Time | Several hours (4–12 hours depending on scale) |

| Molar Ratio (P acid: alcohol: phenol) | Stoichiometric or slight excess of alcohol/phenol |

| Water Removal Method | Distillation or azeotropic dehydration |

Alternative Synthetic Approaches

While the classical esterification route is predominant, alternative methods have been explored in research, including:

- Transesterification: Using preformed phosphite esters reacting with didodecyl alcohol or 4-nonylphenol under catalysis.

- One-pot synthesis: Combining all reactants with catalysts in a single reactor to streamline production.

- Use of reactive intermediates: Such as phosphorus trichloride reacting sequentially with alcohol and phenol derivatives, though this method is less common due to handling hazards.

Chemical Reaction Analysis During Preparation

Esterification Mechanism

The esterification involves nucleophilic attack of the hydroxyl groups of didodecyl alcohol and 4-nonylphenol on the phosphorus atom of phosphorous acid, forming phosphite ester bonds and releasing water.

Side Reactions and By-products

- Hydrolysis: Presence of moisture can hydrolyze phosphite esters back to phosphorous acid and alcohols.

- Oxidation: Exposure to oxygen or oxidizing agents can convert phosphite esters to phosphates, altering product properties.

- Polymerization: Under uncontrolled conditions, phenolic groups may polymerize, reducing yield.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Phosphorous acid, didodecyl alcohol, 4-nonylphenol | Heating 100–200°C, acid catalyst, water removal | High yield, straightforward | Requires water removal, long reaction time |

| Transesterification | Preformed phosphite ester + didodecyl alcohol or 4-nonylphenol | Catalytic, moderate temperature | Potentially milder conditions | More steps, costly intermediates |

| Phosphorus trichloride route | Phosphorus trichloride + alcohol + phenol | Controlled addition, inert atmosphere | High reactivity | Hazardous reagents, complex handling |

Chemical Reactions Analysis

Types of Reactions

Didodecyl (4-nonylphenyl) phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates.

Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and the corresponding alcohols.

Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphates and corresponding alcohols.

Hydrolysis: Phosphorous acid and didodecyl alcohol.

Substitution: Various substituted phosphites depending on the reagents used.

Scientific Research Applications

Didodecyl (4-nonylphenyl) phosphite has a wide range of applications in scientific research, including:

Chemistry: Used as a stabilizer in the synthesis of polymers and plastics to prevent oxidative degradation.

Biology: Investigated for its potential effects on cell growth and viability, particularly in the context of antioxidant activity.

Medicine: Explored for its potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients.

Industry: Widely used in the production of polyolefins, polyesters, and other polymers to enhance their thermal and oxidative stability.

Mechanism of Action

The primary mechanism of action of didodecyl (4-nonylphenyl) phosphite involves its antioxidant properties. The compound acts by scavenging free radicals and decomposing hydroperoxides, which are responsible for oxidative degradation. This helps in stabilizing the material and preventing its breakdown. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phosphite group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares didodecyl (4-nonylphenyl) phosphite with structurally and functionally related phosphites, highlighting key differences in applications, performance, and regulatory status.

Key Findings from Comparative Analysis:

Structural Impact on Performance: TNPP’s three 4-nonylphenyl groups enhance antioxidant activity but increase environmental risks due to 4-NP release . this compound’s dodecyl chains likely improve polymer compatibility and reduce volatility compared to TNPP, but may reduce radical scavenging efficiency . Tridodecyl phosphite’s fully aliphatic structure offers superior thermal stability but lower antioxidant potency in aromatic systems .

Regulatory and Environmental Concerns: TNPP is restricted under EU REACH for endocrine disruption, driven by its degradation into 4-NP .

Degradation Pathways: TNPP’s degradation into 4-NP is well-documented, with proven effects on aquatic organisms . this compound may release 4-NP at lower rates due to fewer nonylphenyl groups, but empirical data are lacking .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Didodecyl (4-nonylphenyl) phosphite and its degradation products in environmental or polymer matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used, though sensitivity challenges exist. For example, tris(4-nonylphenyl) phosphite (TNPP) detection requires optimization due to high limits of quantification (LOQ). Solid-phase microextraction (SPME) or liquid-liquid extraction can improve recovery rates in complex matrices like polymers or biological samples . Calibration standards should include TNPP and its degradation product, 4-nonylphenol (4-NP), to account for environmental breakdown .

Q. How does the endocrine-disrupting potential of this compound influence experimental design in toxicology studies?

- Methodological Answer : Prioritize in vitro assays (e.g., estrogen receptor transactivation assays) to screen for endocrine activity. For in vivo studies, use OECD guidelines for fish or rodent models, focusing on endpoints like vitellogenin induction or histopathological changes in reproductive organs. Include positive controls (e.g., 4-NP) due to TNPP's degradation into 4-NP, a known endocrine disruptor .

Q. What are the key considerations for evaluating the stability of this compound in polymer formulations?

- Methodological Answer : Accelerated aging tests (e.g., thermal degradation at 80–120°C under oxidative conditions) can simulate long-term stability. Use Fourier-transform infrared spectroscopy (FTIR) to monitor phosphite-to-phosphate oxidation and gas chromatography (GC) to quantify volatile byproducts. Compare performance against commercial stabilizers like triphenyl phosphite .

Advanced Research Questions

Q. How can researchers resolve contradictions between the functional benefits (e.g., antioxidant properties) and environmental hazards of this compound?

- Methodological Answer : Conduct lifecycle assessments (LCAs) to quantify trade-offs. For example, measure antioxidant efficacy via radical scavenging assays (e.g., DPPH) while parallelly assessing leaching rates using migration cells (e.g., EU 10/2011 guidelines). Model degradation pathways (e.g., hydrolysis to 4-NP) using computational tools like EPI Suite .

Q. What experimental frameworks are suitable for studying the long-term environmental persistence of this compound in aquatic systems?

- Methodological Answer : Microcosm studies simulating freshwater/sediment systems can track TNPP degradation kinetics. Use isotopic labeling (e.g., ¹⁴C-TNPP) to trace metabolite formation. Pair with ecotoxicological assays on Daphnia magna or algae to link persistence to ecological risk. Regulatory compliance studies should align with REACH Annex VII guidelines .

Q. How can computational modeling enhance the design of safer alternatives to this compound in polymer applications?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to predict endocrine-disrupting potential of candidate stabilizers. Molecular dynamics simulations can assess compatibility with polymer matrices (e.g., PVC). Validate predictions via tandem mass spectrometry (MS/MS) to confirm degradation resistance .

Regulatory and Compliance-Focused Questions

Q. How does the SVHC classification of Tris(4-nonylphenyl) phosphite under REACH impact material science research?

- Methodological Answer : Researchers must adopt alternatives assessment protocols, such as the OECD Substitution and Alternatives Assessment Toolbox. For compliance testing, use gas chromatography-mass spectrometry (GC-MS) to verify TNPP concentrations below 0.1% w/w in articles. Document analytical methods for ECHA reporting .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in the reported dual role of phosphites as stabilizers and environmental toxins?

- Methodological Answer : Perform meta-analyses of existing datasets (e.g., polymer efficacy studies vs. ecotoxicity data) to identify context-dependent outcomes. Use multivariate statistics to isolate variables (e.g., pH, temperature) influencing TNPP's environmental fate. Publish negative results to clarify boundary conditions for safe use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.